

# In Vitro Antiviral Activity of Enisamium Iodide: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **Amizon**

Cat. No.: **B1671293**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Executive Summary

Enisamium iodide, an isonicotinic acid derivative, has demonstrated broad-spectrum antiviral activity in numerous in vitro studies. Marketed as **Amizon®** in several countries for the treatment of influenza and other acute respiratory viral infections, its mechanism of action is primarily attributed to the inhibition of viral RNA polymerase.<sup>[1][2]</sup> This technical guide provides a comprehensive overview of the in vitro antiviral properties of enisamium iodide and its active metabolite, VR17-04, with a focus on quantitative data, experimental methodologies, and relevant biological pathways.

## Quantitative Antiviral Activity

The in vitro efficacy of enisamium iodide and its hydroxylated metabolite, VR17-04, has been evaluated against a range of respiratory viruses. The following tables summarize the key quantitative data from these studies, including the half-maximal inhibitory concentration (IC<sub>50</sub>), the 90% effective concentration (EC<sub>90</sub>), and the 50% cytotoxic concentration (CC<sub>50</sub>).

Table 1: In Vitro Antiviral Activity of Enisamium Iodide Against Influenza Viruses

| Virus Strain                                 | Cell Line | Assay Type               | Parameter | Value (μM) | Reference |
|----------------------------------------------|-----------|--------------------------|-----------|------------|-----------|
| Influenza                                    |           |                          |           |            |           |
| A/Brisbane/5<br>9/2007<br>(H1N1)             | dNHBE     | Virus Yield<br>Reduction | EC90      | 157-439    | [3]       |
| 2009<br>pandemic<br>H1N1                     | dNHBE     | Virus Yield<br>Reduction | EC90      | 157-439    | [3]       |
| Seasonal<br>H3N2                             | dNHBE     | Virus Yield<br>Reduction | EC90      | 157-439    | [3]       |
| Zoonotic<br>H5N1                             | dNHBE     | Virus Yield<br>Reduction | EC90      | 157-439    | [3]       |
| Zoonotic<br>H7N9                             | dNHBE     | Virus Yield<br>Reduction | EC90      | 157-439    | [3]       |
| Oseltamivir-<br>resistant<br>H1N1<br>(H275Y) | dNHBE     | Virus Yield<br>Reduction | EC90      | 157-439    | [3]       |
| Influenza B<br>virus                         | dNHBE     | Virus Yield<br>Reduction | EC90      | 157-439    | [3]       |
| Influenza<br>A/WSN/1933<br>(H1N1)            | A549      | Plaque Assay             | IC50      | 322        | [4]       |

dNHBE: differentiated Normal Human Bronchial Epithelial cells

Table 2: In Vitro Activity of Enisamium and its Metabolite VR17-04 Against Viral RNA Polymerases

| Compound           | Virus             | Assay System      | Parameter | Value (mM) | Reference |
|--------------------|-------------------|-------------------|-----------|------------|-----------|
| Enisamium (FAV00A) | Influenza A Virus | Purified FluPol   | IC50      | 46.3       | [5]       |
| VR17-04            | Influenza A Virus | Purified FluPol   | IC50      | 0.84       | [5]       |
| Enisamium (FAV00A) | SARS-CoV-2        | nsp7/8/12 complex | IC50      | 40.7       | [5]       |
| VR17-04            | SARS-CoV-2        | nsp7/8/12 complex | IC50      | 2-3        | [5]       |
| Enisamium          | SARS-CoV-2        | nsp12/7/8 complex | IC50      | 26.3       | [6]       |
| VR17-04            | SARS-CoV-2        | nsp12/7/8 complex | IC50      | 0.98       | [6]       |

Table 3: In Vitro Antiviral Activity of Enisamium Against Coronaviruses

| Virus Strain | Cell Line | Parameter            | Value               | Reference |
|--------------|-----------|----------------------|---------------------|-----------|
| SARS-CoV-2   | Caco-2    | IC50 (chloride salt) | 1.2 mM (~300 µg/mL) | [7]       |
| HCoV NL63    | NHBE      | IC50                 | ~60 µg/mL           | [7]       |
| SARS-CoV-2   | NHBE      | IC50                 | 250 µg/mL           | [6]       |

Table 4: In Vitro Antiviral Activity of Enisamium Iodide Against Other Respiratory Viruses

| Virus                     | Cell Line | Effect                                                  | Reference |
|---------------------------|-----------|---------------------------------------------------------|-----------|
| Human Parainfluenza Virus | A549      | Activity decreased by 2.3 orders of magnitude           | [8][9]    |
| Adenovirus type 5         | A549      | Reproduction decreased by an order of magnitude or more | [8][9]    |
| Adenovirus type 6         | A549      | Reproduction decreased by an order of magnitude or more | [8][9]    |
| Coxsackie B3 virus        | A549      | Reproduction decreased by an order of magnitude or more | [8][9]    |
| Coxsackie B4 virus        | A549      | Reproduction decreased by an order of magnitude or more | [8][9]    |

## Mechanism of Action: Inhibition of Viral RNA Polymerase

In vitro studies have elucidated that enisamium iodide acts as a direct inhibitor of the RNA-dependent RNA polymerase (RdRp) of both influenza viruses and coronaviruses.[5][7] The parent compound, enisamium, exhibits weak inhibitory activity. However, it is metabolized in human lung cells to a hydroxylated form, VR17-04, which is a significantly more potent inhibitor. [5][10]

The proposed mechanism involves the binding of VR17-04 to the viral RNA polymerase, which hinders its ability to synthesize viral RNA, a critical step in the viral replication cycle.[1] For SARS-CoV-2, molecular dynamics simulations suggest that VR17-04 may prevent the incorporation of GTP and UTP into the nascent RNA chain.[7]

[Click to download full resolution via product page](#)

Caption: Metabolic activation and mechanism of action of enisamium iodide.

# Experimental Protocols

## Virus Yield Reduction Assay

This assay is a fundamental method for determining the antiviral efficacy of a compound by measuring the reduction in the production of infectious virus particles.

### Protocol Outline:

- **Cell Culture:** Differentiated normal human bronchial epithelial (dNHBE) cells are cultured to form a polarized epithelium.
- **Infection:** The apical surface of the cell cultures is infected with the desired influenza virus strain at a specific multiplicity of infection (MOI).
- **Compound Treatment:** Following virus adsorption, the inoculum is removed, and the cells are washed. Medium containing various concentrations of enisamium iodide is then added to the apical and basolateral compartments.
- **Incubation:** The infected and treated cells are incubated for a defined period (e.g., 24-48 hours) at 37°C in a 5% CO<sub>2</sub> atmosphere.
- **Virus Titration:** At the end of the incubation period, the supernatant from the apical side is collected. The amount of infectious virus in the supernatant is quantified using a TCID<sub>50</sub> (50% tissue culture infective dose) assay on Madin-Darby canine kidney (MDCK) cells.
- **Data Analysis:** The EC<sub>90</sub> is calculated as the concentration of the compound that reduces the virus titer by 90% compared to the untreated virus control.



[Click to download full resolution via product page](#)

Caption: Workflow for the virus yield reduction assay.

## In Vitro RNA Polymerase Assay

This biochemical assay directly measures the inhibitory effect of a compound on the enzymatic activity of the viral RNA polymerase.

Protocol Outline for Influenza Virus RNA Polymerase (FluPol):

- Protein Expression and Purification: The heterotrimeric influenza A virus RNA polymerase (FluPol) complex is expressed in HEK 293T cells and purified using affinity chromatography (e.g., protein A-tagged).[5]
- Assay Reaction: The purified FluPol is incubated with a model viral RNA (vRNA) template (e.g., a 14-nucleotide vRNA).[5]
- Compound Addition: Varying concentrations of enisamium or VR17-04 are added to the reaction mixture.
- RNA Synthesis: The RNA synthesis reaction is initiated by the addition of ribonucleoside triphosphates (rNTPs), including a radiolabeled rNTP (e.g., [ $\alpha$ -32P]GTP).
- Product Analysis: The reaction products are resolved by denaturing polyacrylamide gel electrophoresis (PAGE).
- Quantification: The amount of synthesized RNA is quantified by phosphorimaging.
- Data Analysis: The IC50 value is determined by plotting the percentage of polymerase activity against the compound concentration.

Protocol Outline for SARS-CoV-2 RNA Polymerase (nsp12/7/8):

- Protein Expression and Purification: The SARS-CoV-2 nsp12 (RdRp), nsp7, and nsp8 (processivity factors) are expressed and purified.[5]
- Complex Formation: The nsp7, nsp8, and nsp12 proteins are mixed to form the nsp7/8/12 complex.[5]
- Assay Reaction: The nsp7/8/12 complex is incubated with an RNA template-primer.[5]

- Compound Addition: Different concentrations of enisamium or VR17-04 are included in the reaction.
- RNA Synthesis: The reaction is started by the addition of rNTPs, one of which is radiolabeled.
- Product Analysis and Quantification: Similar to the FluPol assay, the RNA products are separated by PAGE and quantified.
- Data Analysis: The IC50 value is calculated based on the dose-response curve.



[Click to download full resolution via product page](#)

Caption: Workflow for the in vitro RNA polymerase assay.

## SARS-CoV-2 Mini-Genome Assay

This cell-based assay assesses the activity of the viral RNA polymerase complex in a cellular context.[\[7\]](#)

Protocol Outline:

- Cell Transfection: Cells are co-transfected with plasmids expressing the minimal viral RNA polymerase complex (nsp12/7/8) and a plasmid containing a subgenomic mRNA encoding a reporter gene (e.g., nanoluciferase).
- Compound Treatment: The transfected cells are treated with different concentrations of enisamium.
- Incubation: Cells are incubated to allow for the expression of the viral proteins and the replication and transcription of the mini-genome.
- Reporter Gene Assay: The expression of the reporter gene is measured (e.g., by luminescence).
- Data Analysis: The inhibition of the mini-genome signal is correlated with the concentration of the compound to determine its inhibitory effect on the polymerase complex activity in a cellular environment.[\[7\]](#)

## Concluding Remarks

The *in vitro* data strongly support the antiviral activity of enisamium iodide against a variety of respiratory viruses, with a well-defined mechanism of action centered on the inhibition of viral RNA polymerase by its active metabolite, VR17-04. The provided experimental protocols offer a foundation for further research and development of this compound as a broad-spectrum antiviral agent. The quantitative data presented in this guide can serve as a valuable resource for comparative analysis and the design of future preclinical and clinical studies.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. What is the mechanism of Enisamium iodide? [synapse.patsnap.com]
- 2. What is Enisamium iodide used for? [synapse.patsnap.com]
- 3. Activity of enisamium, an isonicotinic acid derivative, against influenza viruses in differentiated normal human bronchial epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Enisamium is a small molecule inhibitor of the influenza A virus and SARS-CoV-2 RNA polymerases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enisamium is an inhibitor of the SARS-CoV-2 RNA polymerase and shows improvement of recovery in COVID-19 patients in an interim analysis of a clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enisamium Inhibits SARS-CoV-2 RNA Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [Anti-viral activity of enisamium iodide against viruses of influenza and ARVI's on different cell lines] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anti-viral activity of enisamium iodide against viruses of influenza and ARVI's on different cell lines - Zarubaev - Terapevticheskii arkhiv [ter-arkhiv.ru]
- 10. Enisamium Reduces Influenza Virus Shedding and Improves Patient Recovery by Inhibiting Viral RNA Polymerase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [In Vitro Antiviral Activity of Enisamium Iodide: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1671293#in-vitro-antiviral-activity-of-enisamium-iodide>

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)